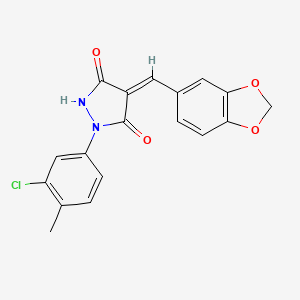

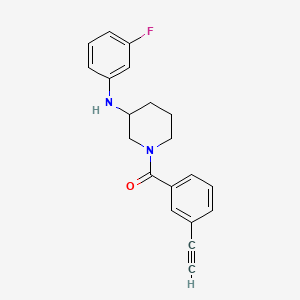

![molecular formula C19H33N3O2 B5195359 N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea, also known as CPPU, is a synthetic cytokinin that is widely used in plant research. CPPU is a potent plant growth regulator that promotes cell division and elongation, and enhances fruit set and yield in various crops. CPPU has also been used in tissue culture and biotechnology applications, such as micropropagation and somatic embryogenesis.

Mecanismo De Acción

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea acts as a cytokinin analog, which means it mimics the effects of natural cytokinins in plants. Cytokinins are plant hormones that regulate cell division, differentiation, and organ development. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea binds to cytokinin receptors in the plant cell membrane, which triggers a signaling cascade that leads to the activation of genes involved in cell cycle progression and cell expansion. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also affects the balance between cytokinins and other hormones, such as auxins and abscisic acid, which further modulates plant growth and development.

Biochemical and Physiological Effects

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been shown to stimulate the synthesis of proteins, nucleic acids, and chlorophyll in plants, which are essential for growth and photosynthesis. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also induce the accumulation of secondary metabolites, such as anthocyanins and flavonoids, which have antioxidant and anti-inflammatory properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has several advantages for lab experiments, such as its high potency, stability, and solubility in water and organic solvents. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can be easily applied to plant tissues or whole plants via foliar sprays, root drenches, or hydroponic solutions. However, N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also have phytotoxic effects at high concentrations, especially on sensitive plant species or tissues. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also interact with other plant growth regulators or environmental factors, which may affect its efficacy and specificity.

Direcciones Futuras

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has potential applications in various fields, such as agriculture, horticulture, and biotechnology. Future research could focus on the following areas:

1. Mechanisms of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea-induced fruit enlargement and quality improvement in different crops.

2. Optimization of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea application methods and dosages for maximum efficacy and safety.

3. Development of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea-based formulations and delivery systems for commercial use.

4. Evaluation of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on plant-microbe interactions and soil ecology.

5. Investigation of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on plant stress responses and adaptation to climate change.

6. Exploration of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea as a tool for plant breeding and genetic engineering.

7. Assessment of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on human health and environmental safety.

In conclusion, N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea is a versatile plant growth regulator that has numerous applications in scientific research and practical agriculture. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important topics for further investigation and development.

Métodos De Síntesis

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can be synthesized by reacting cyclohexylisocyanate with 4-piperidone in the presence of a carbonylating agent, such as phosgene or triphosgene. The resulting N-cyclohexyl-4-piperidone-1-carbonyl chloride is then reacted with urea to form N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea. The synthesis of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea is relatively simple and can be scaled up for industrial production.

Aplicaciones Científicas De Investigación

N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size, yield, and quality in various crops, such as grapes, apples, kiwifruit, and tomatoes. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also promotes shoot and root growth, and enhances the tolerance of plants to environmental stresses, such as drought and salinity. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been used in combination with other plant growth regulators, such as gibberellins and auxins, to achieve synergistic effects on plant growth and development.

Propiedades

IUPAC Name |

1-[1-(cyclohexanecarbonyl)piperidin-4-yl]-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h15-17H,1-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUBXCFBLBSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

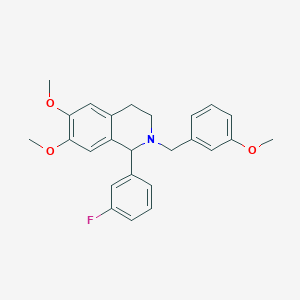

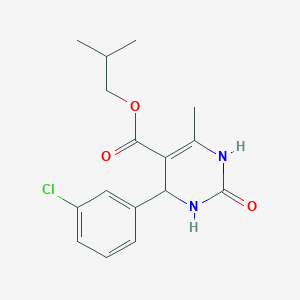

![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

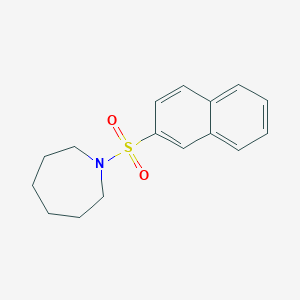

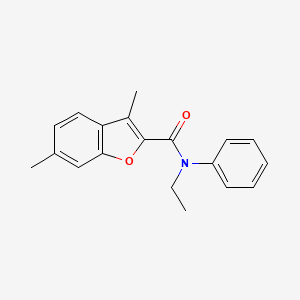

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)

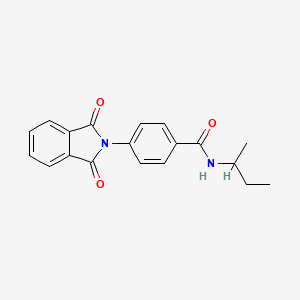

![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)

![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)

![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)

![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)

![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)